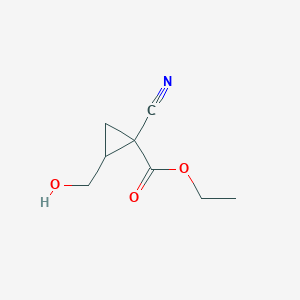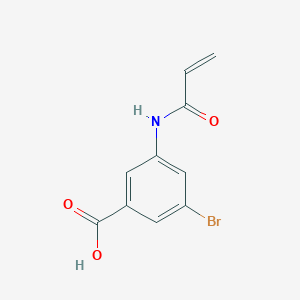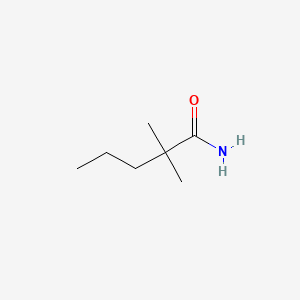
ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate, also known as ethyl cyanoacetate, is a synthetic organic compound with a molecular formula of C6H10O3. It is widely used in the pharmaceutical industry as a precursor to a number of different drugs and pharmaceuticals. Ethyl cyanoacetate is also used in the synthesis of various other organic compounds, and has a number of applications in the laboratory.
Mecanismo De Acción
The mechanism of action of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate is not fully understood. However, it is known that it is a precursor to a number of different drugs and pharmaceuticals, and that it can be used to synthesize a variety of other organic compounds. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, including the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate are not well understood. However, it is known that it can be used to synthesize a number of different drugs and pharmaceuticals, and that it can be used to catalyze a number of different reactions. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been shown to have some anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is relatively easy to synthesize, and is relatively inexpensive. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate can be used to catalyze a number of different reactions, and can be used to synthesize a variety of different compounds. The main limitation of using ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate in laboratory experiments is that it is not very stable, and can easily decompose at high temperatures.
Direcciones Futuras
The future directions for ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate include further research into its biochemical and physiological effects, as well as its ability to catalyze a number of different reactions. In addition, further research into its use as a precursor to a number of different drugs and pharmaceuticals is needed, as well as its potential use as a polymerization catalyst. Finally, further research into its use in the synthesis of a variety of other organic compounds is also needed.
Métodos De Síntesis
Ethyl cyanoacetate is synthesized from ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol, cyanide, and formaldehyde. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds in two steps, first forming ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate alcohol and cyanide, and then forming the desired product from the ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate and formaldehyde.
Aplicaciones Científicas De Investigación
Ethyl cyanoacetate has been used in a number of scientific research applications. It has been used in the synthesis of a number of different drugs and pharmaceuticals, including anti-cancer drugs and antibiotics. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and peptides. In addition, ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate cyanoacetate has been used in the synthesis of a variety of polymers, such as polyurethanes and polyamides.
Propiedades
IUPAC Name |
ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-12-7(11)8(5-9)3-6(8)4-10/h6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBGKXKVHDHTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyano-2-(hydroxymethyl)cyclopropane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)


![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)





